molecular formula C6H4F5IS B1306096 4-Iodophenylsulfur Pentafluoride CAS No. 286947-68-0

4-Iodophenylsulfur Pentafluoride

Cat. No. B1306096
Key on ui cas rn: 286947-68-0
M. Wt: 330.06 g/mol
InChI Key: FRYANWYSCROOCU-UHFFFAOYSA-N
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Patent
US09238660B1

Procedure details

Sodium iodide (5.5 mg, 0.037 mmol) was added portion-wise to a solution of 1 (9.9 mg, 0.031 mmol) and p-xylene (60.1 mg, 0.566 mmol) in CH3CN (0.11 g). The reaction mixture was filtered through Celite 545 using CH2Cl2. The solvent was evaporated to give a brown oil, which was purified by SiO2 column chromatography with hexane to afford 25b (1.4 mg, 14%) and 28b as a colorless oil (1.3 mg, 14%): MS (GC, EI): m/z=308 [M+], 181 [M+-SF5]. IR (ATR): {tilde over (v)}=2924, 1599, 1493, 1456, 1395, 1099, 833 cm−1. 1H NMR (500 MHz, CDCl3): δ=7.79 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H), 7.18 (d, J=8.3 Hz, 1H), 7.12 (d, J=8.3 Hz, 1H), 7.02 (s, 1H), 2.36 (s, 3H), 2.22 (s, 3H) ppm. 13C NMR (125 MHz, CDCl3): δ=155.0 (C), 145.6 (C), 139.5 (C), 132.0 (C), 130.5 (CH), 130.2 (CH), 129.4 (2CH), 128.8 (CH), 125.7 (2CH), 20.9 (CH3), 19.8 (CH3) ppm. 19F NMR (470 MHz, CDCl3): δ=84.9 (quint, J=150 Hz, 1 F), 63.2 (d, J=150 Hz, 4 F) ppm.
Quantity
5.5 mg
Type
reactant
Reaction Step One
Name
Quantity
9.9 mg
Type
reactant
Reaction Step One
Quantity
60.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0.11 g
Type
solvent
Reaction Step One
Name
Yield
14%
Name
Yield
14%

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].F[B-](F)(F)F.[F:8][S:9]([F:21])([F:20])([F:19])([F:18])[C:10]1[CH:15]=[CH:14][C:13]([N+]#N)=[CH:12][CH:11]=1.[CH3:22][C:23]1[CH:24]=[CH:25][C:26]([CH3:29])=[CH:27][CH:28]=1>CC#N>[I:1][C:13]1[CH:14]=[CH:15][C:10]([S:9]([F:21])([F:20])([F:19])([F:18])[F:8])=[CH:11][CH:12]=1.[CH3:22][C:23]1[CH:24]=[CH:25][C:26]([CH3:29])=[CH:27][C:28]=1[C:13]1[CH:14]=[CH:15][C:10]([S:9]([F:21])([F:20])([F:19])([F:18])[F:8])=[CH:11][CH:12]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
5.5 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
9.9 mg
Type
reactant
Smiles
F[B-](F)(F)F.FS(C1=CC=C(C=C1)[N+]#N)(F)(F)(F)F
Name
Quantity
60.1 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
0.11 g
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite 545
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil, which
CUSTOM
Type
CUSTOM
Details
was purified by SiO2 column chromatography with hexane

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)S(F)(F)(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 mg
YIELD: PERCENTYIELD 14%
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C)C1=CC=C(C=C1)S(F)(F)(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 mg
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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